molecular formula C17H22N4O4S B2632187 N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide CAS No. 1444306-09-5

N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B2632187
CAS No.: 1444306-09-5
M. Wt: 378.45
InChI Key: SEOGPMOBYLQUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylbenzenesulfonyl Group: The piperazine ring is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halide.

    Formation of the Oxobutanamide Moiety: The final step involves the reaction of the intermediate with a suitable butanoyl chloride derivative to form the oxobutanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, thereby modulating their activity.

    Materials Science: Its action mechanism would involve its interaction with other materials to form composites with desired properties.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide: Similar structure but with a chlorobenzene group instead of a methylbenzene group.

    N-(cyanomethyl)-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide: Similar structure but with a methoxybenzene group.

Uniqueness

N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide is unique due to the presence of the methylbenzenesulfonyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-14-2-4-15(5-3-14)26(24,25)21-12-10-20(11-13-21)17(23)7-6-16(22)19-9-8-18/h2-5H,6-7,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOGPMOBYLQUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.